molecular formula C12H15NO3 B1356150 Methyl 4-(isopropylcarbamoyl)benzoate CAS No. 229648-45-7

Methyl 4-(isopropylcarbamoyl)benzoate

Cat. No. B1356150
CAS RN: 229648-45-7
M. Wt: 221.25 g/mol
InChI Key: YDJNKBLBCLNXJY-UHFFFAOYSA-N
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Description

“Methyl 4-(isopropylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 229648-45-7 . It has a molecular weight of 221.26 and a linear formula of C12H15NO3 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, esters like it can generally be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H15NO3 . Its average mass is 221.252 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Analysis of Preservatives in Cosmetics

Methyl 4-(isopropylcarbamoyl)benzoate is identified as a preservative in cosmetics. Ultra-performance liquid chromatography (UPLC) has been developed for its determination among other preservatives in cosmetics. This method ensures precision and efficient separation of preservatives, aiding in quality control and safety assessment of cosmetic products (Wu, Wang, Wang, & Ma, 2008).

Synthesis of Intermediates for Natural Products

The synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a significant intermediate for the total synthesis of bisbibenzyls (natural products with biological activities), involves this compound. This highlights its role in synthesizing complex natural products, contributing to the development of pharmaceuticals and bioactive compounds (Lou Hong-xiang, 2012).

Vibrational Spectroscopy Studies

Methyl benzoate, closely related to this compound, has been used in vibrational spectroscopy studies. These studies help understand the molecular vibrational coupling topology, which is crucial in the development of new IR pulse schemes with potential applications in biomolecules (Maiti, 2014).

Electropolymerization and Impedimetric Study

Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate, which shares a structural similarity with this compound, has been synthesized and characterized for electropolymerization. Its study provides insights into the polymerization and capacitive behavior of the polymer, suggesting potential applications in supercapacitors and biosensors (Ates, Uludağ, Arican, & Karazehir, 2015).

Hydrolysis Studies in Microcalorimeters

The base-catalyzed hydrolysis of methyl 4-hydroxy benzoate (methyl paraben), closely related to this compound, has been studied as a test reaction in isothermal microcalorimeters. This research is significant for validating the thermal output from microcalorimeters, a crucial tool in various chemical and pharmaceutical applications (O'Neill et al., 2003).

Self-Assembly in Metal Complexes

Methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate, structurally related to this compound, plays a role in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes. Its study contributes to understanding the ligand conformation-coordination modes in these metal complexes, which is vital in material science and coordination chemistry (Xie et al., 2014).

Larvicidal Activity

Studies on methyl benzoate, a compound related to this compound, have shown larvicidal activity against mosquitoes Aedes albopictus and Culex pipiens. This underscores its potential as an environmentally friendly agent for mosquito control, highlighting its application in public health and pest control (Mostafiz et al., 2022).

properties

IUPAC Name

methyl 4-(propan-2-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-4-6-10(7-5-9)12(15)16-3/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNKBLBCLNXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589372
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229648-45-7
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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